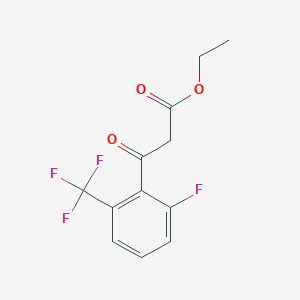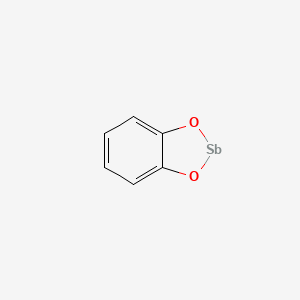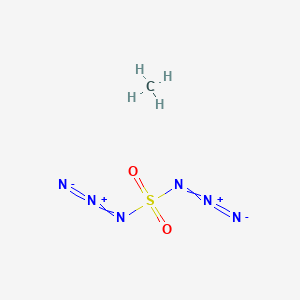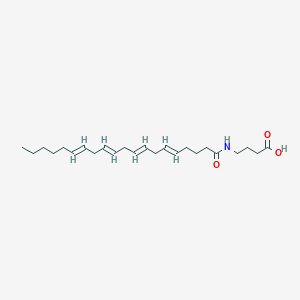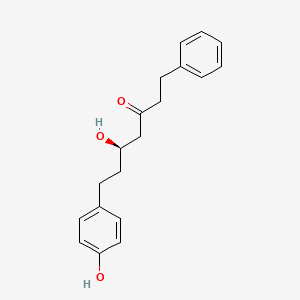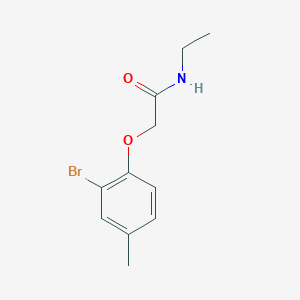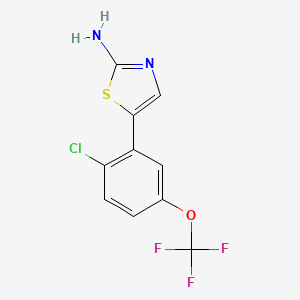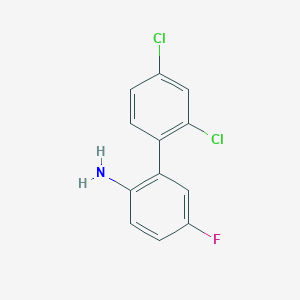
Methyl 2-(1-hydroxycyclooctyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-hydroxycyclooctyl)acetate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound features a cyclooctyl ring with a hydroxyl group and a methyl acetate moiety, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxycyclooctyl)acetate typically involves the esterification of 1-hydroxycyclooctylacetic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
Methyl 2-(1-hydroxycyclooctyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl₂ (Thionyl chloride) to form corresponding chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄
Reduction: LiAlH₄
Substitution: SOCl₂
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of alkyl halides
科学研究应用
Methyl 2-(1-hydroxycyclooctyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 2-(1-hydroxycyclooctyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
- Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate
- Methyl 2-(cis-2-hydroxycyclohexyl)acetate
Uniqueness
Methyl 2-(1-hydroxycyclooctyl)acetate is unique due to its cyclooctyl ring structure, which imparts different steric and electronic properties compared to similar compounds with smaller ring systems. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC 名称 |
methyl 2-(1-hydroxycyclooctyl)acetate |
InChI |
InChI=1S/C11H20O3/c1-14-10(12)9-11(13)7-5-3-2-4-6-8-11/h13H,2-9H2,1H3 |
InChI 键 |
WNZYNMCUAVDOPZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1(CCCCCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


